molecular formula C14H18N2O B10845966 8-Pentyloxy-quinolin-2-ylamine

8-Pentyloxy-quinolin-2-ylamine

Cat. No.: B10845966
M. Wt: 230.31 g/mol
InChI Key: CTMPUINXCIZFAU-UHFFFAOYSA-N
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Description

8-Pentyloxy-quinolin-2-ylamine is a quinoline derivative with a pentyloxy group at the 8th position and an amine group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Pentyloxy-quinolin-2-ylamine typically involves the functionalization of the quinoline ring. One common method is the alkylation of 8-hydroxyquinoline followed by amination at the 2nd position. The reaction conditions often involve the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 8-Pentyloxy-quinolin-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine or chlorinating agents under acidic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.

    Medicine: Potential therapeutic agent for treating infections caused by drug-resistant parasites.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 8-Pentyloxy-quinolin-2-ylamine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes essential for the survival of parasites and microbes. It may also interfere with the replication of genetic material in these organisms, leading to their death. The exact molecular pathways and targets are still under investigation, but the compound’s ability to chelate metal ions is believed to play a significant role .

Comparison with Similar Compounds

  • 8-Hydroxyquinoline
  • 8-Methoxyquinoline
  • 8-Ethoxyquinoline

Comparison: 8-Pentyloxy-quinolin-2-ylamine is unique due to the presence of the pentyloxy group, which enhances its lipophilicity and potentially its ability to penetrate biological membranes. This structural feature may contribute to its higher efficacy compared to other quinoline derivatives. Additionally, the amine group at the 2nd position allows for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

8-pentoxyquinolin-2-amine

InChI

InChI=1S/C14H18N2O/c1-2-3-4-10-17-12-7-5-6-11-8-9-13(15)16-14(11)12/h5-9H,2-4,10H2,1H3,(H2,15,16)

InChI Key

CTMPUINXCIZFAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=CC2=C1N=C(C=C2)N

Origin of Product

United States

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